7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-2-ethyl-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-2-8-12-7-4-5(10(14)15)3-6(11)9(7)13-8/h3-4H,2H2,1H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCZOTDCDAMDRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(N1)C=C(C=C2Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-ethylbenzimidazole with bromine and subsequent carboxylation. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium or copper salts to facilitate the bromination and carboxylation processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Catalysts like palladium or nickel complexes in the presence of bases.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Recent studies have indicated that benzimidazole derivatives, including 7-bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid, exhibit promising anticancer properties. The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that derivatives of benzimidazole can induce apoptosis in cancer cells through the activation of specific apoptotic pathways .
1.2 Anti-inflammatory Properties
Benzimidazole compounds have shown notable anti-inflammatory effects. Research indicates that derivatives similar to this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. A comparative analysis of various benzimidazole derivatives revealed significant reductions in edema and inflammatory markers when tested against standard anti-inflammatory drugs .
1.3 Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Benzimidazole derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. Specific studies have reported effective inhibition of bacterial growth, suggesting potential applications in treating infectious diseases .
Synthesis Overview
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Heterocyclization | Ethyl 4-(methylamino)-3-nitrobenzoate + 5-bromo-4-hydroxy-3-methoxybenzaldehyde | Formation of benzimidazole ring |
| 2 | Hydrolysis | Sodium hydroxide | Conversion to carboxylic acid derivative |
| 3 | Bromination | Bromine or bromine sources | Introduction of bromine at the 7-position |
Case Studies
3.1 Case Study on Anticancer Activity
A study published in Pharmacological Reports evaluated the anticancer efficacy of several benzimidazole derivatives, including this compound. The findings indicated a significant reduction in cell viability across multiple cancer lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics .
3.2 Case Study on Anti-inflammatory Effects
In another investigation, a series of benzimidazole derivatives were synthesized and tested for their anti-inflammatory effects in a rat model of edema. The results showed that compounds similar to this compound significantly reduced paw swelling and inflammatory mediators, outperforming traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Mechanism of Action
The mechanism of action of 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The compound’s structure allows it to fit into active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
The following sections compare the structural, physical, and functional properties of 7-bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid with structurally related benzimidazole derivatives.
Substituent Effects on Physical and Chemical Properties
Key Substituents and Their Impact :
- Ethyl Group at Position 2 : Introduces steric bulk compared to smaller substituents (e.g., methyl), which may influence reactivity and metabolic stability.
- Carboxylic Acid at Position 5 : Enables conjugation reactions (e.g., amide formation) for drug development.
Comparison Table :
Reactivity and Derivatization Potential
- Amide Formation : The carboxylic acid group facilitates coupling with amines using reagents like TBTU and DMAP, as seen in the synthesis of carboxamide derivatives .
- Steric Effects : The ethyl group at position 2 may reduce reaction rates compared to methyl-substituted analogs due to increased steric hindrance.
Biological Activity
7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid is a chemical compound notable for its diverse biological activities, particularly its role as an inhibitor of cytochrome P450 enzymes. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₈BrN₃O₂, with a molecular weight of approximately 269.10 g/mol. The compound features a bromine atom at the seventh position and an ethyl group at the second position of the benzo[d]imidazole ring, along with a carboxylic acid functional group at the fifth position. Its moderate lipophilicity suggests good permeability across biological membranes, which is crucial for its pharmacological properties.
The primary mechanism of action for this compound involves its inhibition of cytochrome P450 enzymes, particularly CYP1A2. This inhibition can significantly alter the pharmacokinetics of co-administered drugs, making it important in studies related to drug interactions and safety profiles in polypharmacy scenarios .
Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound effectively inhibits CYP1A2, which is involved in the metabolism of various drugs. This property can lead to increased plasma concentrations of certain medications, necessitating careful monitoring in clinical settings .
Case Studies
Case Study 1: Drug Interaction Studies
In a study examining drug interactions, researchers found that co-administration of this compound with other medications led to significant alterations in their metabolism due to CYP1A2 inhibition. These findings underscore the importance of evaluating this compound in polypharmacy contexts to prevent adverse drug reactions .
Case Study 2: Antimicrobial Activity
While direct studies on the antimicrobial effects of this compound are sparse, related benzimidazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures exhibited MIC values as low as 12.5 μg/mL against Staphylococcus aureus, indicating potential for further exploration in antimicrobial applications .
Research Applications
The unique properties of this compound make it a valuable compound in various research fields:
Medicinal Chemistry: It serves as a precursor for synthesizing new drugs with potential anticancer and antimicrobial properties.
Biological Studies: The compound is utilized in enzyme inhibition studies to understand its effects on metabolic pathways.
Material Science: It is also explored for applications in organic semiconductors due to its structural characteristics .
Q & A
Q. What are the common synthetic routes for 7-Bromo-2-ethyl-1H-benzo[d]imidazole-5-carboxylic acid, and how are the products characterized?
A one-pot heterocyclization approach is frequently employed. For example, ethyl 4-(methylamino)-3-nitrobenzoate can react with a brominated aldehyde (e.g., 5-bromo-4-hydroxy-3-methoxybenzaldehyde) in the presence of sodium dithionite (Na₂S₂O₄) in DMSO, followed by base hydrolysis to yield the carboxylic acid derivative . Characterization typically involves:
- FTIR : A carbonyl stretch near 1701 cm⁻¹ confirms the carboxylic acid group, while a band near 525 cm⁻¹ indicates bromine .
- NMR : ¹H NMR signals between δ 7.4–8.3 ppm for aromatic protons and δ 2.6 ppm for ethyl/methyl groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 284.05 for analogous compounds) validate the molecular formula .
Q. Which spectroscopic techniques are employed to confirm the structure of this compound, and what key spectral features are indicative of its functional groups?
Advanced Research Questions
Q. How can researchers optimize the heterocyclization reaction yield for synthesizing benzimidazole derivatives, particularly regarding solvent choice and reducing agents?
- Solvent effects : DMSO enhances electron transfer in Na₂S₂O₄-mediated reactions, favoring cyclization, while ethanol may reduce side reactions during hydrolysis .
- Reducing agents : Sodium dithionite is preferred over alternatives (e.g., SnCl₂) due to its ability to reduce nitro groups selectively without over-reducing bromine substituents .
- Temperature : Reflux at 70–90°C ensures complete cyclization while avoiding decomposition .
Q. What strategies are effective in addressing regioselectivity challenges during the alkylation or substitution reactions of benzimidazole derivatives?
- Directing groups : Electron-withdrawing substituents (e.g., carboxylic acid at position 5) direct electrophilic substitution to position 7 due to resonance effects .
- Protection/deprotection : Temporarily protecting the carboxylic acid as an ethyl ester can prevent unwanted interactions during alkylation .
- Catalytic conditions : Use of Lewis acids (e.g., ZnCl₂) can enhance regioselectivity in bromination reactions .
Q. How can in-silico molecular docking and ADMET analysis be applied to predict the biological activity and pharmacokinetic properties of this compound derivatives?
- Molecular docking : Dock derivatives into target protein active sites (e.g., EGFR kinase domain) using software like AutoDock Vina. Analyze binding affinities (<i>K</i>d) and hydrogen-bonding interactions with key residues (e.g., Lys745, Met793) .
- ADMET prediction : Use tools like SwissADME to assess:
Q. What contradictions exist in the literature regarding the reaction conditions for synthesizing brominated benzimidazole carboxylic acids, and how can these be resolved experimentally?
- Solvent polarity : uses DMSO for cyclization, while employs ethanol. DMSO’s high polarity may stabilize intermediates but complicate purification. Ethanol offers milder conditions but lower yields .
- Resolution : Conduct controlled experiments comparing solvents, monitoring reaction progress via TLC, and isolating intermediates to identify optimal conditions.
Q. How does the presence of electron-withdrawing groups (e.g., bromo, carboxylic acid) influence the reactivity of benzimidazole derivatives in subsequent functionalization reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
